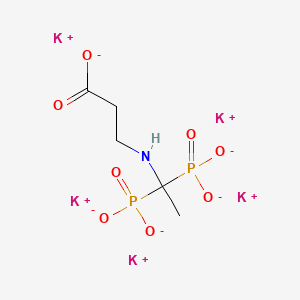
N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt: is a chemical compound that features a beta-alanine backbone with a diphosphonoethyl group attached to the nitrogen atom. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt typically involves the reaction of beta-alanine with a diphosphonoethylating agent under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH adjusted to favor the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then isolated and purified using industrial-scale separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the diphosphonoethyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where the diphosphonoethyl group is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction could produce phosphines.
Aplicaciones Científicas De Investigación
Chemistry: N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, this compound is investigated for its potential role in enzyme inhibition and as a building block for designing bioactive molecules.
Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for treating certain diseases due to its ability to interact with specific biological targets.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, such as corrosion inhibitors and scale preventers in water treatment processes.
Mecanismo De Acción
The mechanism of action of N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt involves its interaction with molecular targets such as enzymes or receptors. The diphosphonoethyl group can bind to metal ions or active sites of enzymes, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context.
Comparación Con Compuestos Similares
- N-(1,1-Diphosphonoethyl)-glycine, potassium salt
- N-(1,1-Diphosphonoethyl)-serine, potassium salt
- N-(1,1-Diphosphonoethyl)-threonine, potassium salt
Comparison: N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt is unique due to its beta-alanine backbone, which imparts distinct chemical and biological properties compared to similar compounds with different amino acid backbones. This uniqueness makes it particularly valuable in specific applications where its structural features are advantageous.
Propiedades
Número CAS |
73384-94-8 |
|---|---|
Fórmula molecular |
C5H8K5NO8P2 |
Peso molecular |
467.56 g/mol |
Nombre IUPAC |
pentapotassium;3-(1,1-diphosphonatoethylamino)propanoate |
InChI |
InChI=1S/C5H13NO8P2.5K/c1-5(15(9,10)11,16(12,13)14)6-3-2-4(7)8;;;;;/h6H,2-3H2,1H3,(H,7,8)(H2,9,10,11)(H2,12,13,14);;;;;/q;5*+1/p-5 |
Clave InChI |
HUASYRVVOCIFHH-UHFFFAOYSA-I |
SMILES canónico |
CC(NCCC(=O)[O-])(P(=O)([O-])[O-])P(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


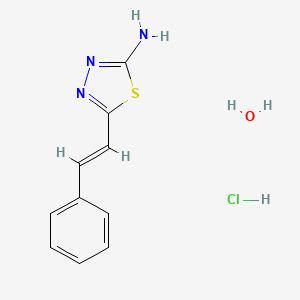
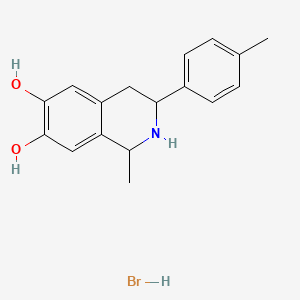
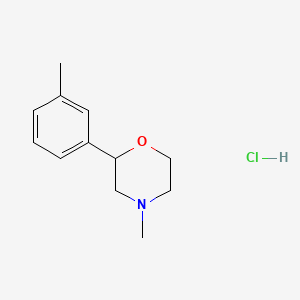
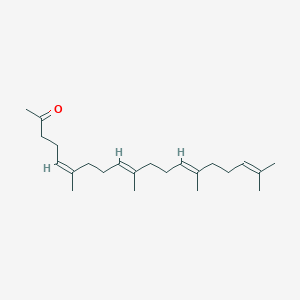

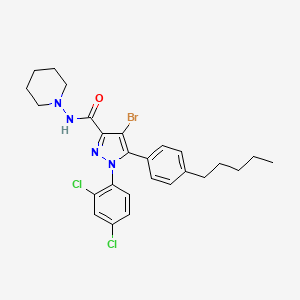
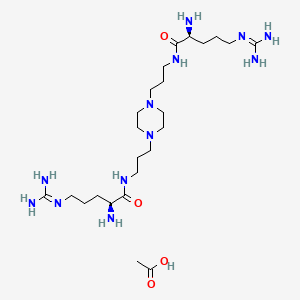
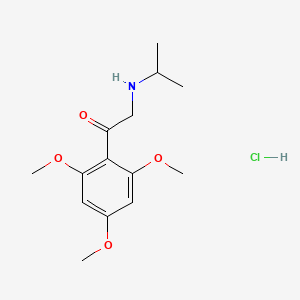
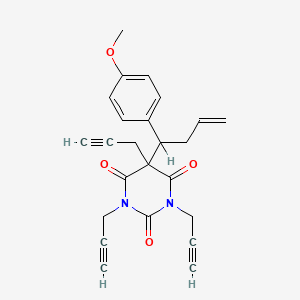
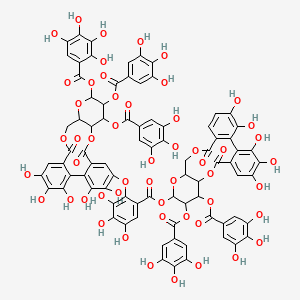
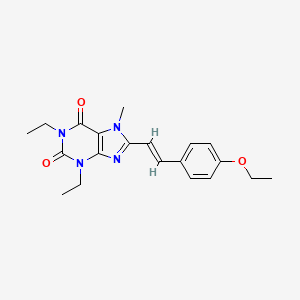

![Tetradecanoic acid, 2-[[3-[(1-oxotetradecyl)oxy]-2,2-bis[[(1-oxotetradecyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B15193303.png)

